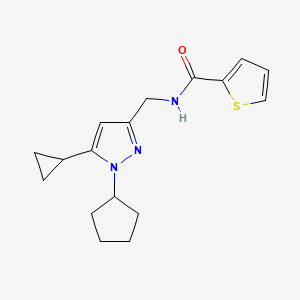

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O, with a molecular weight of approximately 335.4 g/mol. Its structure includes a thiophene ring, a pyrazole moiety, and cyclopentyl and cyclopropyl groups, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O |

| Molecular Weight | 335.4 g/mol |

| Structural Features | Thiophene, Pyrazole |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Key findings include:

- Reduction of Inflammation : The compound has demonstrated the ability to decrease edema and leukocyte migration in various in vivo models.

- Cytokine Modulation : It significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential mechanism for reducing inflammation .

- NF-κB Inhibition : The compound inhibits NF-κB activation, which is crucial in the inflammatory response, thereby suggesting a pathway through which it exerts its anti-inflammatory effects.

Enzyme Inhibition

The biological activity of this compound is also attributed to its interaction with specific enzymes involved in inflammatory pathways:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in inflammatory signaling. For instance, pyrazole derivatives are known to inhibit p38 MAPK with significant potency (IC50 values in the nanomolar range) .

Study 1: In Vivo Efficacy

In a study assessing the anti-inflammatory effects of this compound, researchers administered the compound to animal models subjected to inflammatory stimuli. Results indicated:

- A marked reduction in paw edema compared to control groups.

- Decreased levels of inflammatory markers in serum samples.

Study 2: Cytokine Production

Another investigation focused on the modulation of cytokine production by this compound. Using human cell lines stimulated with lipopolysaccharides (LPS), researchers observed:

| Cytokine | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 600 |

| TNF-α | 1200 | 450 |

These findings suggest that this compound effectively reduces pro-inflammatory cytokine production.

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Inflammatory Pathways : The compound may bind to specific receptors or enzymes involved in inflammation, modulating their activity.

- Alteration of Signaling Cascades : By inhibiting key signaling pathways such as NF-kB and MAPK pathways, it can effectively reduce inflammation at multiple levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclization of cyclopropyl hydrazine with thiophene-derived ketones to form the pyrazole core .

- Step 2 : Functionalization via alkylation or amidation to introduce the thiophene-carboxamide moiety. Reactions often use acetonitrile or DMF as solvents under reflux (60–100°C) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product (yields: 60–85%) .

- Key reagents : Thiophene-2-carbonyl chloride, cyclopropane derivatives, and pyrazole intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the pyrazole, cyclopentyl, and thiophene groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 388.4) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) at 1–100 µM concentrations.

- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (IC50 determination) .

- Controls : Include structurally similar analogs (e.g., pyrazole-thiophene hybrids) to establish SAR .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Reaction Engineering : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., 20% yield improvement) .

- Catalysis : Employ Pd/C or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .

- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures, reducing environmental impact without compromising purity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Repeat experiments with standardized protocols (e.g., ATP levels in viability assays) .

- Structural Confirmation : Verify compound integrity via LC-MS after biological testing to rule out degradation .

- Meta-Analysis : Compare data with structurally related compounds (e.g., thiophene-2-carboxamides with varying substituents) to identify activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or EGFR). Key interactions: hydrogen bonds with pyrazole N-atoms and hydrophobic contacts with cyclopropyl groups .

- MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene enhance activity) .

Eigenschaften

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQTQJAZKNQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.